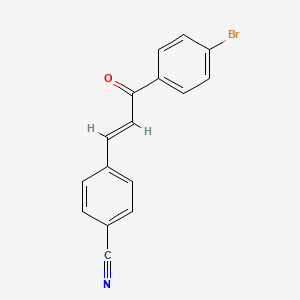![molecular formula C12H13F2NO4S B14911116 methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)
methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a dimethylamino group attached to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene, sulfonyl chloride, and dimethylamine.
Formation of Intermediate: The 2,5-difluorobenzene is reacted with sulfonyl chloride under controlled conditions to form the 2,5-difluorophenylsulfonyl chloride intermediate.
Acrylate Formation: The intermediate is then reacted with methyl acrylate in the presence of a base to form the desired product, Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the dimethylamino group can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Methyl 2-((2,4-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((2,6-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((3,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
Uniqueness
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of stability and interaction with biological targets compared to other isomers.
属性
分子式 |
C12H13F2NO4S |
|---|---|
分子量 |
305.30 g/mol |
IUPAC 名称 |
methyl (E)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7+ |
InChI 键 |
NFTCLYQFKUPRBR-YRNVUSSQSA-N |
手性 SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=CC(=C1)F)F |
规范 SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)



![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)


![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)





